molecular formula C6H6Cl2N2 B067329 3,5-Dichloro-2-methylpyridin-4-amine CAS No. 195045-26-2

3,5-Dichloro-2-methylpyridin-4-amine

Cat. No.: B067329
CAS No.: 195045-26-2
M. Wt: 177.03 g/mol
InChI Key: FXWROTFWPALSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-2-methylpyridin-4-amine is a chemical compound with the molecular formula C6H6Cl2N2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloro-2-methylpyridin-4-amine can be synthesized through several methods. One common approach involves the chlorination of 2-methylpyridine followed by amination. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the amination step can be carried out using ammonia or an amine under appropriate conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually produced in solid form and stored under inert atmosphere to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-methylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3,5-Dichloro-2-methylpyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-methylpyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-4-methylpyridin-2-amine
  • 2-Amino-3,5-dichloropyridine
  • 3,5-Dichloro-4-pyridinamine

Uniqueness

3,5-Dichloro-2-methylpyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

3,5-dichloro-2-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWROTFWPALSQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352458
Record name 3,5-dichloro-2-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195045-26-2
Record name 3,5-dichloro-2-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.